2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-7-8-14-16(9-12)26-19(21-14)22-17(23)11-24-15-6-4-5-13-10-20(2,3)25-18(13)15/h4-9H,10-11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAKPDBCHYRCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 298.38 g/mol. The structure features a benzofuran moiety linked to a benzo[d]thiazole group through an ether linkage, which is pivotal for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various molecular targets:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar compounds have been shown to inhibit IDO, an enzyme that plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer treatments.
- Enzyme Modulation : The structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to altered enzymatic activity and subsequent biological effects .
Biological Activity and Therapeutic Potential
Research has indicated that compounds with similar structures exhibit various biological activities:
- Anticancer Properties : Compounds featuring benzofuran and thiazole moieties are often explored for their anticancer potential. They may exert cytotoxic effects on cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the thiazole ring is associated with anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit tumor cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells). The mechanism was linked to the modulation of apoptotic pathways .
- In Vivo Models : Animal studies indicated that administration of similar compounds led to significant tumor growth inhibition in xenograft models. These findings suggest that the compound may have potential as an anticancer agent in clinical settings .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C12H16N2O3 | Moderate anti-inflammatory properties |
| Compound B | C15H18N4O3 | Anticancer activity |
| Compound C | C14H17N3O4S | Enzyme inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in immune regulation and cancer progression. By inhibiting IDO, this compound could enhance anti-tumor immunity and improve the efficacy of cancer treatments. Preliminary studies suggest that compounds with similar structures exhibit significant biological activity against various cancer cell lines .
Drug Development
Due to its unique structural characteristics, this compound serves as a valuable building block for synthesizing more complex molecules. Researchers are exploring its derivatives to enhance biological activity or develop new therapeutic agents. The ability to modify its structure through various chemical reactions (e.g., oxidation and substitution) allows for the creation of novel compounds with tailored properties .
Biological Studies
The compound has been studied for its interactions with biomolecules, potentially influencing biochemical pathways crucial for cellular function. Understanding these interactions can lead to insights into disease mechanisms and the development of targeted therapies .
Case Study 1: IDO Inhibition
A study demonstrated that derivatives of benzofuran compounds exhibit potent IDO inhibitory activity. The specific compound discussed showed promise in enhancing T-cell responses in tumor microenvironments, suggesting its potential as an immunotherapeutic agent .
Case Study 2: Synthesis and Modification
Research focused on synthesizing this compound through various reaction pathways, highlighting its synthetic accessibility and the potential for creating derivatives with enhanced properties. A systematic approach involving controlled reaction conditions yielded high-purity products suitable for biological testing .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzothiazole Ring
- Nitro vs. Methyl Groups: N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives (e.g., compound 6d in ) exhibit strong VEGFR-2 inhibition (IC₅₀ = 0.09 µM) due to the electron-withdrawing nitro group enhancing hydrogen bonding with kinase active sites . Trifluoromethyl Derivatives (e.g., in ): These show enhanced pharmacokinetic properties, such as increased membrane permeability, due to the CF₃ group’s hydrophobicity and electronegativity .
Acetamide-Linked Functional Groups
- Thiadiazole-Triazole Hybrids (e.g., compounds 9a–e in ): These derivatives demonstrate moderate to strong α-glucosidase inhibition (IC₅₀ = 12–45 µM) but lack the dihydrobenzofuran moiety, which may limit their bioavailability compared to the target compound .
- Thiazolidinone Derivatives (e.g., 7a and 7i in –8): These compounds, with a 4-oxo-thiazolidine ring, show antidiabetic activity (e.g., 7a: 62.5% yield, α-amylase inhibition) but differ significantly in mechanism compared to the target’s presumed anticancer profile .
Physicochemical Properties
*Calculated using preADMET ; †Estimated via analogous structures.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of structurally related acetamide derivatives (e.g., ) involves coupling reactions between substituted benzofuran/benzothiazole intermediates and acetamide precursors. Key steps include:
-
Nucleophilic substitution : Reacting a benzofuran-7-ol derivative with chloroacetamide under basic conditions to form the ether linkage.
-
Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzothiazole amine to the acetamide core.
Optimization strategies: -
Design of Experiments (DOE) : Apply factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions (e.g., ).
-
Yield improvement : reports yields of 21–33% for similar compounds, suggesting the use of polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .
- Example Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ether formation | K₂CO₃, DMF, 80°C | 25–35 | |
| Amide coupling | EDC, HOBt, RT | 20–30 |
Q. Which spectroscopic techniques are critical for confirming the molecular structure, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the dihydrobenzofuran’s methyl groups (2.2-dimethyl) appear as singlets at δ ~1.4–1.6 ppm, while the benzothiazole’s aromatic protons resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. uses MS to verify [M]+ and fragment ions (e.g., m/z 471 for a related compound) .
- X-ray Crystallography : highlights the use of crystallography to resolve bond lengths and angles in benzofuran derivatives, ensuring structural accuracy .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into designing novel derivatives of this compound?
- Methodological Answer :
-
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for synthetic steps ().
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Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. emphasizes virtual simulations to prioritize candidates for synthesis .
-
Feedback Loops : Combine computational predictions with experimental data (e.g., IC₅₀ values) to refine models iteratively () .
- Example Workflow :
Computational Design → Synthesis → Biological Testing → Data Feedback → Model Refinement
Q. What strategies resolve discrepancies between theoretical predictions and experimental biological activity data?
- Methodological Answer :
- Statistical Analysis : Apply multivariate regression () to identify outliers or confounding variables (e.g., solvent effects in assays) .
- Cross-Validation : Test compounds in multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., ’s thiazole derivatives) to identify trends in bioactivity .
Q. How can reaction fundamentals and reactor design improve scalability for this compound?
- Methodological Answer :
- Continuous Flow Systems : Optimize residence time and mixing efficiency using microreactors (, RDF2050112) .
- Membrane Technologies : Implement solvent-resistant nanofiltration (SRNF) for in-line purification, reducing downstream processing (, RDF2050104) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility or stability data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
